N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-4-2-6-18-19(14)23-21(29-18)24(13-15-5-3-11-22-12-15)20(26)16-7-9-17(10-8-16)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSSTCAILBIVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity.
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antibacterial activity when used in conjunction with cell-penetrating peptides. This suggests that the compound may interact with its targets in a distinctive way when used in combination with other agents.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique chemical structure, which includes a benzothiazole ring, a nitro group, and a pyridine moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.4 g/mol. The presence of the methyl group on the benzothiazole ring and the nitro group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O3S |
| Molecular Weight | 404.4 g/mol |
| Chemical Classification | Benzothiazole Derivative |
| Functional Groups | Nitro, Pyridine |
1. Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. The presence of electron-donating groups in its structure may enhance its binding affinity to microbial targets.
2. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the phenyl ring can lead to increased cytotoxicity against cancer cells, potentially making this compound a candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, molecular docking studies have indicated favorable interactions with proteins involved in disease pathways, suggesting that it may act through inhibition or modulation of specific enzymes or receptors.
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of similar compounds:
- Antitumor Activity : A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Comparative analysis showed that compounds with similar structures exhibited enhanced antibacterial activity against Gram-positive bacteria, highlighting the potential for this compound to be tested further in this area .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The nitro group at the 4-position of the benzamide distinguishes this compound from analogs with other substituents:
- Electron-Withdrawing vs. Chloro (Compound 4d, ): 3,4-Dichloro substituents increase lipophilicity but lack the strong electron-withdrawing effect of nitro . Cyano (): A cyano group at the 4-position (4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide) offers moderate electron withdrawal and may influence solubility .
Modifications on the Benzo[d]thiazole Ring
- Position and Nature of Substituents: 4-Methyl (Target Compound): The methyl group at the 4-position of the benzo[d]thiazole ring likely improves metabolic stability compared to bulkier substituents . 4-Ethoxy (): In N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, the ethoxy group increases steric bulk and may reduce membrane permeability .
Variations in N-Substituents
- Pyridin-3-ylmethyl (Target Compound) : This substituent provides a basic nitrogen in the pyridine ring, which may enhance interactions with acidic residues in biological targets.
- Pyridin-2-ylmethyl () : The pyridine nitrogen at the 2-position alters hydrogen-bonding geometry compared to the 3-position .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
